molecular formula C21H19N3O4S2 B11024232 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(2-oxo-2H-chromen-6-yl)acetamide

2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(2-oxo-2H-chromen-6-yl)acetamide

Cat. No.: B11024232
M. Wt: 441.5 g/mol
InChI Key: WMWDISUNJJEQGC-UHFFFAOYSA-N
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Description

2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(2-oxo-2H-chromen-6-yl)acetamide is a complex organic compound that features a thieno[2,3-d]pyrimidine core, a chromenone moiety, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves multiple steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the condensation of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Chromenone Moiety: The chromenone structure can be synthesized via the cyclization of suitable phenolic and carbonyl compounds.

    Sulfanyl-Acetamide Linkage: The final step involves the coupling of the thieno[2,3-d]pyrimidine and chromenone intermediates through a sulfanyl-acetamide bond, typically using thiol and acyl chloride reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone moiety, potentially converting them to alcohols.

    Substitution: The aromatic rings in the thieno[2,3-d]pyrimidine and chromenone structures can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and strong nucleophiles (e.g., sodium methoxide) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving thieno[2,3-d]pyrimidine and chromenone derivatives.

    Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of this compound in biological systems likely involves interaction with specific molecular targets such as enzymes or receptors. The thieno[2,3-d]pyrimidine core may inhibit certain kinases, while the chromenone moiety could interact with DNA or proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thieno[2,3-d]pyrimidine structures.

    Chromenone Derivatives: Compounds such as coumarin and its derivatives, which share the chromenone moiety.

Uniqueness

What sets 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(2-oxo-2H-chromen-6-yl)acetamide apart is the combination of these two pharmacophores in a single molecule, potentially offering a unique spectrum of biological activities and applications.

Properties

Molecular Formula

C21H19N3O4S2

Molecular Weight

441.5 g/mol

IUPAC Name

N-(2-oxochromen-6-yl)-2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C21H19N3O4S2/c1-11(2)16-8-14-20(27)23-17(24-21(14)30-16)9-29-10-18(25)22-13-4-5-15-12(7-13)3-6-19(26)28-15/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,24,27)

InChI Key

WMWDISUNJJEQGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

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